molecular formula C24H26FN5O2S B2511515 N-[(4-fluorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1189714-05-3

N-[(4-fluorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2511515
CAS No.: 1189714-05-3
M. Wt: 467.56
InChI Key: USSHJTGAANSEGS-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound characterized by three key structural motifs:

A pyrazine ring substituted at position 3 with a piperazine group.

A 4-methoxyphenyl moiety attached to the piperazine nitrogen.

A sulfanyl acetamide linker bridging the pyrazine and a 4-fluorophenylmethyl group.

This compound’s design leverages heterocyclic and aryl piperazine components, which are common in bioactive molecules targeting neurological and antimicrobial pathways . Its closest analog, N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide (CAS 1185000-17-2), differs only in the substitution of the acetamide nitrogen (3-chloro-4-methoxyphenyl vs. 4-fluorophenylmethyl), highlighting the role of halogen and alkyl groups in modulating activity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-32-21-8-6-20(7-9-21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-16-18-2-4-19(25)5-3-18/h2-11H,12-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSHJTGAANSEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the piperazine derivative: This step involves the reaction of 4-methoxyphenylpiperazine with a suitable reagent to introduce the pyrazine moiety.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the intermediate.

    Formation of the final acetamide: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., fluorophenyl halide) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound’s analogs vary in three domains: heterocyclic core , piperazine substituents , and sulfanyl acetamide modifications . Key examples include:

Pyrazine vs. Thiazole/Thiadiazole Cores
  • Compound 20 (): A thiazole-based analog with 4-fluorophenyl and 4-methoxyphenyl groups. Thiazole rings enhance π-π stacking but reduce polarity compared to pyrazine .
  • GSK1570606A (): Features a thiazole core with pyridine, lacking the piperazine-sulfanyl group. This simplification reduces molecular weight (MW: ~410 vs. ~500) and may limit multitarget binding .
Piperazine Substituents
  • Compound : Incorporates a 3-chlorophenyl and 2,4-dichlorobenzyl group. Chlorine substituents increase lipophilicity (clogP) but may reduce metabolic stability compared to methoxy groups .
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Replaces sulfanyl with a sulfonyl group, altering electronic properties and hydrogen-bonding capacity .
Sulfanyl Acetamide Modifications
  • Compound: Uses a pyrazolo[1,5-a]pyrazine core with phenoxyphenyl substituents. The sulfanyl acetamide linker is retained, but the bulkier phenoxy group may hinder membrane permeability .

Physicochemical Properties

Compound Core Substituents Molecular Weight Melting Point (°C) Reference
Target Compound Pyrazine 4-Fluorophenylmethyl, 4-methoxyphenyl ~500* Not reported
Compound 6h () Sulfonamide Bis(4-fluorophenyl)methyl Not reported 132–230
Compound 20 () Thiazole 4-Fluorophenyl, 4-methoxyphenyl 410.51 269–270
Compound Pyrazine 3-Chloro-4-methoxyphenyl 500.01 Not reported

*Estimated based on structural similarity.

  • Melting Points : Thiazole derivatives (e.g., Compound 20) exhibit lower melting points (~269°C) compared to sulfonamide analogs (up to 230°C), likely due to reduced crystallinity from asymmetric heterocycles .

Structure-Activity Relationship (SAR) Trends

Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine .

Piperazine Substitution : 4-Methoxyphenyl improves solubility via H-bonding, while bulky groups (e.g., tosyl in ) reduce it .

Heterocycle Choice : Pyrazine offers rigidity for target binding, whereas thiazole introduces conformational flexibility .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a fluorophenyl group, a methoxyphenyl group, and a piperazine moiety linked through a sulfanyl group. Its molecular formula is C23H26FN5O2SC_{23}H_{26}FN_5O_2S, which contributes to its unique biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar piperazine structures have shown effectiveness against various bacterial strains, suggesting that the piperazine ring may enhance membrane permeability or interact with bacterial proteins .

Anticancer Activity

Research has demonstrated that the compound may possess anticancer properties. In vitro studies on cancer cell lines have revealed that it can induce apoptosis through intrinsic and extrinsic pathways. Specifically, compounds with similar structural features have been shown to inhibit proliferation in breast and lung cancer cells by modulating signaling pathways related to cell survival and apoptosis .

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter receptors. Compounds similar to this compound have been evaluated for their antipsychotic potential. They exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors, which are crucial targets in the treatment of psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound's ability to bind to 5-HT2A and D2 receptors suggests a mechanism of action that involves modulation of neurotransmitter systems.
  • Cell Cycle Arrest : In cancer cells, it has been observed that the compound can induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.
  • Apoptosis Induction : Activation of caspase pathways has been noted, indicating that the compound can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Kumar et al. (2011)Evaluated various arylpiperazines for antipsychotic activity; compounds showed variable efficacy in animal models .
Recent Anticancer StudyDemonstrated that structurally similar compounds inhibited growth in lung cancer cells via apoptosis induction .
Antimicrobial ResearchIdentified significant antibacterial effects against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases .

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